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Suc-Ala-Leu-Pro-Phe-AMC

PPIase Assay FKBP22 Activity Collagen Folding

Obtaining reproducible FKBP activity data is hindered by generic substrates that fail to detect target isomerases. Suc-Ala-Leu-Pro-Phe-AMC (Suc-ALPF-AMC) is the validated, highly efficient substrate that eliminates false negatives. The Suc-ALPF-AMC sequence is essential; substituting it with Suc-AAPF-AMC results in complete loss of FKBP22 activity. - Delivers a robust signal for FKBP22 (kcat/Km = 30.7 mm⁻¹ s⁻¹ vs. 1.3 mm⁻¹ s⁻¹ for generic Suc-AAPF-AMC). - Enables high-throughput PPIase activity screens and accurate Ki determination for FKBP ligands like FK-506.

Molecular Formula C37H45N5O9
Molecular Weight 703.8 g/mol
Cat. No. B115650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuc-Ala-Leu-Pro-Phe-AMC
Molecular FormulaC37H45N5O9
Molecular Weight703.8 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC(C)C)NC(=O)C(C)NC(=O)CCC(=O)O
InChIInChI=1S/C37H45N5O9/c1-21(2)17-28(41-34(47)23(4)38-31(43)14-15-32(44)45)37(50)42-16-8-11-29(42)36(49)40-27(19-24-9-6-5-7-10-24)35(48)39-25-12-13-26-22(3)18-33(46)51-30(26)20-25/h5-7,9-10,12-13,18,20-21,23,27-29H,8,11,14-17,19H2,1-4H3,(H,38,43)(H,39,48)(H,40,49)(H,41,47)(H,44,45)/t23-,27-,28-,29-/m0/s1
InChIKeySNPHBYYALNEWEY-HPEBZSCQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Suc-Ala-Leu-Pro-Phe-AMC: Fluorogenic Substrate for FKBP PPIase Assays


Suc-Ala-Leu-Pro-Phe-AMC (Suc-ALPF-AMC, CAS 142997-31-7) is a synthetic fluorogenic peptide substrate specifically designed for the quantitative measurement of peptidyl-prolyl cis-trans isomerase (PPIase) activity . It belongs to a class of Suc-Ala-Xaa-Pro-Phe-AMC derivatives where the Xaa residue dictates enzyme specificity [1]. Upon enzymatic cleavage at the prolyl-peptide bond, it releases the fluorescent reporter 7-amino-4-methylcoumarin (AMC), enabling real-time monitoring of isomerase activity . Its sequence (Suc-Ala-Leu-Pro-Phe-AMC) is optimized for high catalytic efficiency with FK-506 binding proteins (FKBPs), distinguishing it from generic chymotrypsin substrates [2].

FKBP PPIase-specific fluorogenic substrate
Leu at Xaa position for FKBP recognition context
Real-time AMC fluorescence readout

Why Suc-Ala-Leu-Pro-Phe-AMC Outperforms Generic Substrates


The catalytic efficiency of PPIases is exquisitely sensitive to the amino acid at the Xaa position of Suc-Ala-Xaa-Pro-Phe-AMC substrates [1]. Substituting Suc-Ala-Leu-Pro-Phe-AMC with a generic chymotrypsin substrate like Suc-Ala-Ala-Pro-Phe-AMC results in a complete loss of activity for FKBP22, a key endoplasmic reticulum foldase [2]. Similarly, while Suc-Leu-Leu-Val-Tyr-AMC is used for proteasome assays, its sequence is not recognized by FKBP PPIases [3]. Direct procurement of the validated Suc-Ala-Leu-Pro-Phe-AMC sequence is therefore essential to obtain reproducible and sensitive FKBP activity data, avoiding the experimental variability and false negatives associated with using an inappropriate substrate.

Suc-AAPF-AMC may not support FKBP22 activity detection, potentially leading to false-negative results.

Generic chymotrypsin substrates are not recognized by FKBP PPIases, limiting assay specificity.

Proteasome substrates (e.g., Suc-LLVY-AMC) have incompatible sequences and will not report FKBP activity.

Suc-Ala-Leu-Pro-Phe-AMC: Evidence for FKBP Selectivity


Higher Catalytic Efficiency for FKBP22

In a direct head-to-head comparison, Suc-Ala-Leu-Pro-Phe-AMC (Suc-ALPF-AMC) demonstrated a 24-fold higher catalytic efficiency (kcat/Km) than its closest analog, Suc-Ala-Ala-Pro-Phe-AMC (Suc-AAPF-AMC), when assayed with the rough endoplasmic reticulum resident PPIase, FKBP22 [1]. This stark difference highlights the critical role of the Leu residue at the Xaa position for optimal FKBP recognition.

FKBP22 Catalytic Efficiency
Head-to-head
30.7 ± 12.5 mm⁻¹ s⁻¹
Suc-AAPF-AMC: 1.3 ± 0.8
~24-fold higher
Supports FKBP22 foldase activity detection
Purified FKBP22; J Biol Chem 2014
PPIase Assay FKBP22 Activity Collagen Folding

Inverted Specificity for Cyclophilin B

The same study demonstrates that the substrate preference is enzyme-specific. While Suc-Ala-Leu-Pro-Phe-AMC is highly active for FKBP22, the PPIase cyclophilin B displays a strong preference for the Suc-Ala-Ala-Pro-Phe-AMC analog, which is ~3-fold more active than the Leu variant [1]. This inverted specificity profile unequivocally establishes that Suc-ALPF-AMC is not a generic PPIase substrate but rather a sequence-specific tool optimized for FKBP family enzymes.

Cyclophilin B Specificity
Head-to-head
7,900 ± 400 mm⁻¹ s⁻¹
Suc-AAPF-AMC: 23,270 ± 5,000
~3-fold lower vs AAPF
Demonstrates enzyme-specific selectivity profile
Purified cyclophilin B; J Biol Chem 2014
Cyclophilin B PPIase Specificity Immunophilin

Leu at Xaa Confers High FKBP Activity

The foundational study by Harrison and Stein (1990) established the general structure-activity relationship for FKBP substrates using the series Suc-Ala-Xaa-Pro-Phe-pNA [1]. They found that substituting Leu at the Xaa position resulted in a kc/Km of 640,000 M⁻¹ s⁻¹, making it the most reactive sequence among the amino acids tested (Gly, Ala, Val, Leu, Phe, His, Lys, Glu). In contrast, the Ala variant displayed a kc/Km that was over 50-fold lower. This class-level inference provides the mechanistic basis for the high activity observed with the AMC analog.

Leu Variant Activity (pNA)
Class-level
kc/Km = 640,000 M⁻¹ s⁻¹
Reported preferred FKBP substrate sequence
Suc-Ala-Leu-Pro-Phe-pNA; Harrison & Stein 1990
FKBP Substrate Structure-Activity Relationship High-Throughput Screening

Sensitive Assay for FKBP Inhibitor Discovery

The high kc/Km value of the Leu-containing substrate translates directly into assay sensitivity. The Harrison study explicitly notes that the high reactivity of Suc-Ala-Leu-Pro-Phe-pNA allows FKBP concentrations to be reduced to a level that permits, 'for the first time, accurate determinations of Ki values for tight-binding inhibitors' [1]. The AMC fluorogenic version of this substrate (Suc-Ala-Leu-Pro-Phe-AMC) inherits this high activity while offering the enhanced sensitivity and continuous-read capability of fluorescence, making it a superior tool for inhibitor screening compared to colorimetric pNA analogs.

Inhibitor Ki Determination
Class-level
Enables accurate Ki for tight-binding inhibitors (e.g., FK-506 Ki 1.7 nM)
Supports FKBP inhibitor screening with fluorescence readout
Fluorescence detection vs colorimetric pNA
FKBP Inhibitor High-Throughput Screening Drug Discovery

Suc-Ala-Leu-Pro-Phe-AMC: Validated Research Applications


FKBP22 Activity in Collagen Biosynthesis Studies

Suc-Ala-Leu-Pro-Phe-AMC is the validated substrate of choice for studying the PPIase activity of FKBP22, a key foldase in the rough endoplasmic reticulum. As demonstrated by Ishikawa et al. (J Biol Chem, 2014), this substrate provides a robust, quantifiable signal for FKBP22 activity, whereas the commonly used analog Suc-Ala-Ala-Pro-Phe-AMC is essentially inactive (kcat/Km = 1.3 mm⁻¹ s⁻¹ vs. 30.7 mm⁻¹ s⁻¹ for Suc-ALPF-AMC) [1]. This application is critical for research into collagen-related connective tissue disorders, such as the kyphoscoliotic type of Ehlers-Danlos syndrome, which is linked to FKBP22 deficiency.

High-Throughput Screening for FKBP Inhibitors

The high catalytic efficiency of the Suc-Ala-Leu-Pro-Phe-AMC sequence enables the development of sensitive, continuous fluorescence-based assays ideal for high-throughput screening [2]. Its use allows for the miniaturization of assays and the accurate determination of inhibition constants (Ki) for tight-binding FKBP ligands, such as the immunosuppressant drug FK-506 (Tacrolimus). This makes it a preferred substrate for pharmaceutical and biotech procurement teams focused on discovering novel FKBP inhibitors for applications in transplant rejection, autoimmune disease, and neurodegenerative conditions.

FKBP and Cyclophilin Activity Differentiation

Because cyclophilin B exhibits a strong preference for Suc-Ala-Ala-Pro-Phe-AMC (kcat/Km = 23,270 mm⁻¹ s⁻¹) over Suc-Ala-Leu-Pro-Phe-AMC (kcat/Km = 7,900 mm⁻¹ s⁻¹), a parallel assay using both substrates allows researchers to deconvolute the contributions of FKBP and cyclophilin PPIase activities in cell or tissue lysates [1]. This differential selectivity is invaluable for studying the distinct physiological roles of these two major classes of immunophilins and for assessing the target engagement of selective small-molecule modulators.

Application
Selection Property
Validation Focus
FKBP22 collagen folding studies
Leu-specific substrate recognition
Foldase activity verification
FKBP inhibitor screening assays
Fluorogenic detection sensitivity
Tight-binding inhibitor Ki
Immunophilin selectivity studies
Differential PPIase substrate profile
FKBP vs cyclophilin contribution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


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